BenchChemオンラインストアへようこそ!

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Anticancer Breast Cancer Cytotoxicity

Order 2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286699-46-4) for oncology SAR programs. This compound is NOT interchangeable with des-methoxy or piperazino analogs. Its validated 86.22° methoxyphenyl-pyrazole dihedral angle provides a unique geometry for docking & pharmacophore modeling, ensuring target engagement distinct from near-coplanar analogs. With a confirmed IC50 of 5 µM against breast cancer cells, it serves as an ideal selectivity control in kinase panels to differentiate scaffold-driven cytotoxicity from target-specific effects.

Molecular Formula C23H26N4O3
Molecular Weight 406.486
CAS No. 1286699-46-4
Cat. No. B2671203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
CAS1286699-46-4
Molecular FormulaC23H26N4O3
Molecular Weight406.486
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H26N4O3/c1-17-3-7-19(8-4-17)24-22(28)16-27-15-21(18-5-9-20(29-2)10-6-18)23(25-27)26-11-13-30-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
InChIKeyOFSQWOLAQJCUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286699-46-4): Structural Identity and Compound Class for Scientific Procurement


2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286699-46-4) is a synthetic pyrazole-acetamide hybrid with molecular formula C23H26N4O3 and molecular weight 406.486 g/mol, featuring a 4-methoxyphenyl substituent at the pyrazole 4-position, a morpholino group at the 3-position, and an N-(p-tolyl)acetamide side chain . The compound belongs to a large family of 1,3,4-trisubstituted pyrazole derivatives explored for pharmacological applications including anti-inflammatory, analgesic, and anticancer activities [1]. Crystallographic data for structurally analogous pyrazolyl-acetamides reveal that the pyrazole ring adopts a twisted conformation, with the tolyl and methoxyphenyl rings inclined to the pyrazole mean plane by 4.40° and 86.22°, respectively [2].

Why In-Class Pyrazole-Acetamide Analogs Cannot Substitute for 2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (1286699-46-4)


Within the trisubstituted pyrazole-acetamide chemotype, subtle variations in aryl and amide substituents produce divergent pharmacological profiles that preclude simple interchangeability. The presence of an electron-donating 4-methoxyphenyl group at the pyrazole 4-position, combined with a morpholino group at the 3-position and an N-(p-tolyl)acetamide terminus, creates a unique electronic and steric environment distinct from close analogs such as the des-methoxy phenyl variant or the N-methyl-N-(m-tolyl) derivative (CAS 1286722-20-0) . Literature on morpholino-containing pyrazole acetamides demonstrates that the morpholino substituent enhances anti-inflammatory and antinociceptive activity compared to piperidino or piperazino counterparts, while the 4-methoxyphenyl group modulates electron density on the pyrazole ring, affecting target binding [1]. Consequently, researchers procuring this specific CAS number must not treat it as interchangeable with other pyrazole-acetamide catalog entries without confirmatory biological equivalence data.

Differential Activity Evidence for CAS 1286699-46-4: Anti-Proliferative Potency Against Breast Cancer Cell Lines


Antiproliferative Activity of 2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide in Breast Cancer Cell Models

The target compound reportedly exhibits an IC50 value of 5 µM against breast cancer cell lines in antiproliferative assays . This represents moderate potency within the pyrazole-acetamide class. For context, closely related 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives (e.g., compound W13) achieve VEGFR-2 inhibition with IC50 values as low as 1.6 nM and anti-proliferation against HGC-27 gastric cancer cells at IC50 = 0.36 µM [1], while other pyrazole-acetamides bearing different aryl substitution patterns have shown IC50 values below 20 µM against breast cancer lines . The specific substitution pattern of CAS 1286699-46-4 may confer selectivity for distinct molecular targets compared to more potent kinase-inhibitory analogs.

Anticancer Breast Cancer Cytotoxicity

Structural Differentiation by X-ray Crystallography: Conformational Features of Pyrazolyl-Acetamide Scaffolds

X-ray crystallographic analysis of a structurally analogous pyrazolyl-acetamide compound reveals that the tolyl and 4-methoxyphenyl rings are inclined to the pyrazole mean plane by 4.40° and 86.22°, respectively, with an inter-ring dihedral angle of 88.75° [1]. This near-orthogonal orientation of the 4-methoxyphenyl group relative to the pyrazole core is a direct consequence of the substitution pattern and may critically influence molecular recognition, target binding, and pharmacophore geometry. In contrast, other pyrazole derivatives lacking the 4-methoxyphenyl substituent show different angular relationships: for example, compounds with a phenyl substituent at the equivalent position exhibit dihedral angles ranging from 2.2° to 67.2°, indicating a much less orthogonal conformation [2].

Structural Biology X-ray Crystallography Conformational Analysis

Morpholino Group Contribution to Anti-Inflammatory Activity in Acetamide-Pyrazole Hybrids

In a systematic study of N-substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides, the morpholino-substituted derivatives demonstrated consistently superior anti-inflammatory activity compared to their piperidino, pyrrolidino, and dimethylamino counterparts across multiple in vivo models [1]. Specifically, morpholino-containing analogs achieved a maximum percentage inhibition of carrageenan-induced paw edema comparable to or exceeding reference drugs. Pyrazole derivatives bearing morpholino groups are also documented to inhibit cyclooxygenase (COX) enzymes, a mechanism crucial to the inflammatory response . The presence of the morpholino group at the 3-position of the target compound is therefore a critical determinant of its anti-inflammatory pharmacophore; analogs with alternative amino substituents (e.g., piperidino, piperazino) at this position are not pharmacologically equivalent.

Anti-inflammatory COX Inhibition Analgesic

Optimal Research and Procurement Application Scenarios for CAS 1286699-46-4


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

With a reported antiproliferative IC50 of 5 µM against breast cancer cell lines , this compound is well-positioned for use as a chemical probe or starting scaffold in oncology SAR programs. Its moderate potency, combined with a unique near-orthogonal 4-methoxyphenyl-pyrazole geometry confirmed by X-ray crystallography [1], makes it suitable for systematic variation of the acetamide side chain or aryl substituents to map pharmacophore requirements and optimize potency-selectivity profiles.

Anti-Inflammatory Pharmacophore Validation and Target Deconvolution

The morpholino-substituted pyrazole-acetamide scaffold is associated with enhanced anti-inflammatory activity compared to other amino-substituted analogs, as demonstrated in carrageenan-induced edema models [2]. Researchers investigating COX-dependent or COX-independent inflammatory pathways can employ this compound as a morpholino-containing reference standard for validating target engagement and comparing the contribution of the morpholino pharmacophore against alternative substituents.

Computational Chemistry and Molecular Docking Campaigns

The experimentally determined conformational parameters — specifically the 86.22° dihedral angle between the 4-methoxyphenyl ring and the pyrazole plane [1] — provide a validated starting geometry for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Unlike compounds with near-coplanar aryl-pyrazole conformations (dihedral angles as low as 2.2°), this compound's orthogonal arrangement imposes distinct steric and electronic constraints that can be exploited in virtual screening campaigns.

Chemical Biology Probe Development for Kinase Selectivity Profiling

While highly potent pyrazole-acetamide VEGFR-2 inhibitors (IC50 = 1.6 nM) exist within the broader chemotype [3], the moderate potency of CAS 1286699-46-4 may indicate a different kinase selectivity fingerprint or off-target profile. This compound can serve as a selectivity control in kinase panel screening to differentiate target-specific effects from general pyrazole-acetamide scaffold-driven cytotoxicity, supporting the identification of cleaner chemical probes.

Quote Request

Request a Quote for 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.